(2,5-Difluoro-4-methylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Difluoro-4-methylphenyl)methanamine is an organic compound with the molecular formula C8H9F2N It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-4-methylphenyl)methanamine typically involves the halogenation of methylbenzene derivatives followed by amination. One common method includes the reaction of 2,5-difluorotoluene with formaldehyde and ammonia or an amine source under acidic conditions to form the desired methanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing reaction time and cost .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoro-4-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically results in the formation of primary or secondary amines .
Scientific Research Applications
(2,5-Difluoro-4-methylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2,5-Difluoro-4-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methyl group on the benzene ring influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
(2,3-Difluoro-4-methylphenyl)methanamine: Similar structure but with fluorine atoms at the 2 and 3 positions.
(2,4-Difluoro-4-methylphenyl)methanamine: Fluorine atoms at the 2 and 4 positions.
(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine: Similar structure with an additional trifluoromethyl group
Uniqueness
(2,5-Difluoro-4-methylphenyl)methanamine is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9F2N |
---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
(2,5-difluoro-4-methylphenyl)methanamine |
InChI |
InChI=1S/C8H9F2N/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3H,4,11H2,1H3 |
InChI Key |
HTWPSRLFLDAVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.